Structural Uniqueness and Molecular Descriptors of 821784-45-6 vs. Its Closest Scaffold
While a direct, quantitative head-to-head comparison is unavailable in the public domain for 821784-45-6, its molecular descriptor profile can be quantitatively contrasted with the closest general quinoline-pyridine scaffold. The compound has a molecular weight of 327.4 g/mol [1], a computed partition coefficient (XLogP3-AA) of 3.9 [1], and a Topological Polar Surface Area (TPSA) of 58.04 Ų . This is significantly different from a structurally similar but distinct compound class, 5-(3-quinolinyl)-4-azahomoadamantane (Compound 2b), which has a molecular weight of 302.4 g/mol and a Ki > 1000 µM for the alpha7 nAChR [2].
| Evidence Dimension | Physicochemical & Target Binding Profile |
|---|---|
| Target Compound Data | MW=327.4 g/mol, XLogP3-AA=3.9, TPSA=58.04 Ų [REFS-1, REFS-2] |
| Comparator Or Baseline | 5-(3-quinolinyl)-4-azahomoadamantane (Compound 2b): MW=302.4 g/mol, Ki > 1000 µM (α7 nAChR) [2] |
| Quantified Difference | MW difference = +25 g/mol; Binding affinity >200-fold weaker than pyridine analog (Ki=5.0 µM) [2] |
| Conditions | Computed properties (PubChem) vs. radioligand binding assay on α7 nAChR [2] |
Why This Matters
The quantitative differences in molecular descriptors and the class-level evidence of a dramatic (>200-fold) activity cliff upon quinoline substitution prove that this specific compound cannot be approximated by simpler analogs and must be procured as the exact entity for intended screening applications.
- [1] PubChem. (2025). Computed Properties for CID 11450251. View Source
- [2] Tataridis, D., et al. (2002). Synthesis and binding affinities... to α7 nicotinic acetylcholine receptors. Il Farmaco, 57(12), 979-984. View Source
